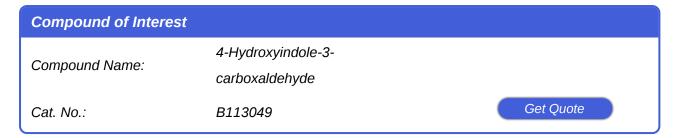


4-Hydroxyindole-3-carboxaldehyde: A Versatile Building Block in Organic Synthesis

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyindole-3-carboxaldehyde is a naturally occurring indole derivative found in various plant species, such as Capparis spinosa L.[1] It serves as a valuable and versatile building block in organic synthesis due to the presence of three reactive sites: the hydroxyl group at the 4-position, the formyl group at the 3-position, and the reactive indole nucleus. This unique combination of functional groups allows for the construction of a diverse array of heterocyclic compounds with significant biological activities, making it a molecule of great interest in medicinal chemistry and drug discovery. These application notes provide an overview of the synthetic utility of **4-hydroxyindole-3-carboxaldehyde** and detailed protocols for its use in various organic transformations.

Physicochemical Data

A summary of the key physicochemical properties of **4-hydroxyindole-3-carboxaldehyde** is presented in the table below for easy reference.



Property	Value	Reference
Molecular Formula	C ₉ H ₇ NO ₂	[2]
Molecular Weight	161.16 g/mol	[2]
Appearance	Yellow to brown solid	
Melting Point	190-193 °C	[3]
Solubility	Soluble in DMSO, methanol	[3]
CAS Number	81779-27-3	[2]

Synthesis of 4-Hydroxyindole-3-carboxaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. The following protocol describes the synthesis of **4-hydroxyindole-3-carboxaldehyde** from 4-hydroxyindole.

Experimental Protocol: Vilsmeier-Haack Formylation

Reaction Scheme:

1. NaOH, H₂O 2. H⁺

POCl₃, DMF

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Figure 1: Synthesis of 4-hydroxyindole-3-carboxaldehyde.



Materials:

- 4-Hydroxyindole
- Phosphorus oxychloride (POCl₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Methanol
- Ice

Procedure:[3]

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of anhydrous DMF in an ice-methanol bath.
- Slowly add 7.35 mL of phosphorus oxychloride dropwise to the cooled DMF with continuous stirring over 15 minutes.
- Prepare a solution of 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF.
- Add the 4-hydroxyindole solution dropwise to the Vilsmeier reagent (the mixture from step 2)
 while maintaining the temperature using an ice bath.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
- Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of water.
- Make the solution alkaline by adding a 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes.



- Acidify the mixture to pH 4 with 5N hydrochloric acid.
- Collect the resulting precipitate by filtration, wash it with water, and dry it to obtain the crude product.
- Recrystallize the crude product from methanol to yield pure 4-hydroxyindole-3carboxaldehyde as yellow crystals.

Quantitative Data:

Product	Yield	Melting Point (°C)	¹H NMR (DMSO-dϵ, δ ppm)
4-Hydroxyindole-3- carboxaldehyde	82%	190-193	12.35 (s, 1H), 10.54 (s, 1H), 9.64 (s, 1H), 8.37 (s, 1H), 7.13 (t, J=8.1 Hz, 1H), 6.95 (d, J=8.1 Hz, 1H), 6.54 (d, J=8.1 Hz, 1H)

Applications in Organic Synthesis

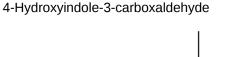
4-Hydroxyindole-3-carboxaldehyde is a versatile precursor for the synthesis of a variety of more complex molecules, including Schiff bases, bis(indolyl)methanes, and products of Knoevenagel condensation.

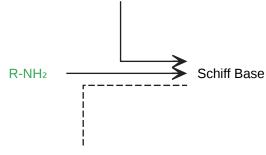
Synthesis of Schiff Bases

The formyl group of **4-hydroxyindole-3-carboxaldehyde** readily undergoes condensation with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various biologically active compounds.

General Reaction Scheme:







Acid or Base catalyst

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Figure 2: General synthesis of Schiff bases.

Experimental Protocol: Synthesis of a Schiff Base with Aniline

Materials:

- 4-Hydroxyindole-3-carboxaldehyde
- Aniline
- Ethanol
- Glacial acetic acid

Procedure:

- Dissolve 1.61 g (10 mmol) of 4-hydroxyindole-3-carboxaldehyde in 20 mL of ethanol in a round-bottom flask.
- Add 0.93 g (10 mmol) of aniline to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).



- After completion, cool the reaction mixture to room temperature.
- Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the Schiff base.

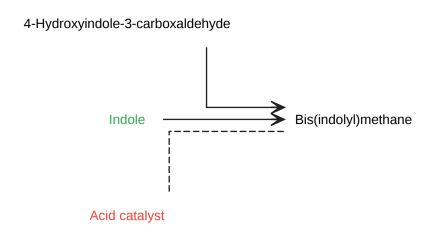
Expected Spectroscopic Data (Illustrative):

Compound	¹H NMR (CDCl₃, δ ppm)	IR (cm ⁻¹)
Schiff Base Product	~8.5 (s, 1H, -CH=N-), 7.0-8.0 (m, Ar-H)	~1620-1640 (C=N stretch)

Synthesis of Bis(indolyl)methanes

4-Hydroxyindole-3-carboxaldehyde can react with other indole derivatives in the presence of an acid catalyst to form bis(indolyl)methanes. These compounds are known for their wide range of biological activities.[4][5][6][7][8]

General Reaction Scheme:



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Figure 3: Synthesis of Bis(indolyl)methanes.

Experimental Protocol: Synthesis of a Bis(indolyl)methane Derivative



Materials:

- 4-Hydroxyindole-3-carboxaldehyde
- Indole
- Ethanol
- Salicylic acid[6]

Procedure:[6]

- In a round-bottom flask, dissolve 1.61 g (10 mmol) of 4-hydroxyindole-3-carboxaldehyde and 2.34 g (20 mmol) of indole in 30 mL of ethanol.
- Add a catalytic amount of salicylic acid (e.g., 10 mol%).
- Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane-ethyl acetate mixture) to obtain the pure bis(indolyl)methane.

Expected Quantitative Data:

Product	Yield	Spectroscopic Data
Bis(indolyl)methane	Typically high	Characteristic ¹ H NMR signals for the methine proton (~5.8-6.0 ppm) and indole protons.

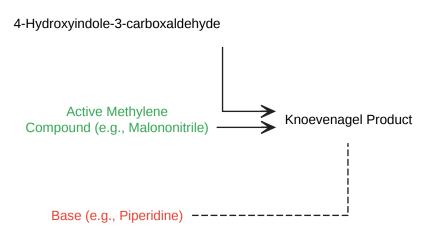
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst to form a new C=C bond.[9][10][11] 4-



Hydroxyindole-3-carboxaldehyde can undergo this reaction to produce various substituted alkenes, which are valuable intermediates in organic synthesis.[9][12]

General Reaction Scheme:



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Figure 4: Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

- 4-Hydroxyindole-3-carboxaldehyde
- Malononitrile
- Ethanol
- Piperidine

Procedure:[9]

- To a solution of 1.61 g (10 mmol) of **4-hydroxyindole-3-carboxaldehyde** in 25 mL of ethanol, add 0.66 g (10 mmol) of malononitrile.
- Add a catalytic amount of piperidine (2-3 drops).



- Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture in an ice bath to induce crystallization.
- Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the Knoevenagel condensation product.

Expected Quantitative Data:

Product	Yield	Melting Point (°C)	Spectroscopic Data
2-((4-Hydroxy-1H-indol-3-yl)methylene)malononitrile	High	Varies	¹ H NMR: Singlet for the vinyl proton (~8.0-8.5 ppm). IR: Strong C≡N stretch (~2220 cm ⁻¹).

Biological Significance and Further Applications

Derivatives synthesized from **4-hydroxyindole-3-carboxaldehyde** have shown a wide range of biological activities, including antimicrobial and antioxidant properties.[13][14][15][16]

- Antimicrobial Activity: Schiff bases and other heterocyclic derivatives of indole-3carboxaldehyde have been reported to exhibit significant activity against various bacterial and fungal strains.[15][16]
- Antioxidant Activity: The indole nucleus is known to possess antioxidant properties, and derivatives of 4-hydroxyindole-3-carboxaldehyde have been evaluated for their ability to scavenge free radicals.[13][14][17]

Furthermore, the versatile reactivity of **4-hydroxyindole-3-carboxaldehyde** makes it a suitable candidate for use in:

 Pictet-Spengler Reaction: For the synthesis of β-carboline alkaloids, which are known for their diverse pharmacological activities.[18][19][20][21]



- Multicomponent Reactions: To construct complex molecular architectures in a single step,
 which is highly desirable in combinatorial chemistry and drug discovery.
- Synthesis of Fluorescent Probes: The indole scaffold is a common fluorophore, and derivatives of 4-hydroxyindole-3-carboxaldehyde can be utilized in the design and synthesis of fluorescent probes for various analytical and biological applications.

Conclusion

4-Hydroxyindole-3-carboxaldehyde is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, leading to the synthesis of diverse and complex molecules with significant potential in medicinal chemistry and materials science. The protocols provided herein serve as a guide for researchers to explore the synthetic utility of this important indole derivative.

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Methodological & Application





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